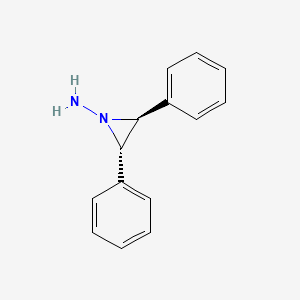![molecular formula C13H20ClNO4 B13747259 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 35158-61-3](/img/structure/B13747259.png)
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C13H20ClNO4 and a molecular weight of 289.755 g/mol. This compound is known for its unique structure, which includes a methoxyphenoxy group and a dimethylazanium group, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 2-dimethylaminoethanol in the presence of a base to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
化学反応の分析
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or the dimethylazanium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound’s positively charged dimethylazanium group allows it to interact with negatively charged biological membranes, potentially disrupting membrane integrity and function . Additionally, it may inhibit specific enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar compounds to 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride include:
2-methoxyphenyl isocyanate: Known for its chemoselective nature and use as a protecting group.
2-methylphenoxyacetic acid: Used in chemical synthesis and known for its structural similarity.
Compared to these compounds, this compound is unique due to its combination of a methoxyphenoxy group and a dimethylazanium group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
35158-61-3 |
|---|---|
分子式 |
C13H20ClNO4 |
分子量 |
289.75 g/mol |
IUPAC名 |
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19NO4.ClH/c1-14(2)8-9-17-13(15)10-18-12-7-5-4-6-11(12)16-3;/h4-7H,8-10H2,1-3H3;1H |
InChIキー |
DCOBABSZYQMNDO-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCOC(=O)COC1=CC=CC=C1OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


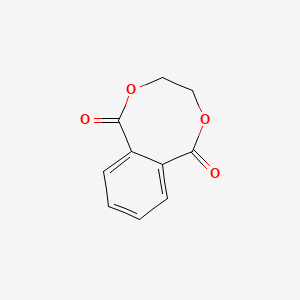
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
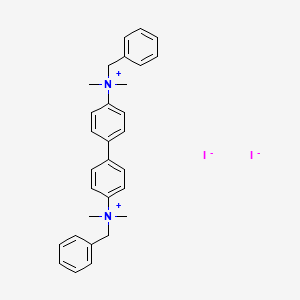
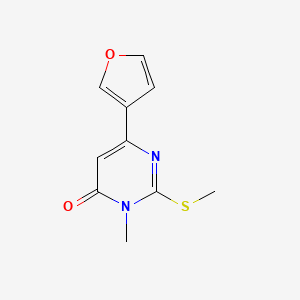
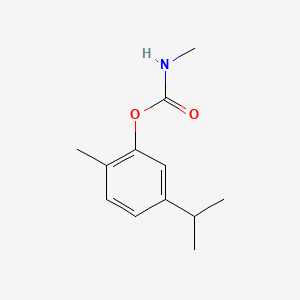
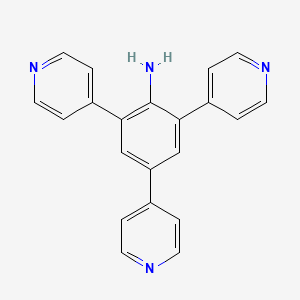
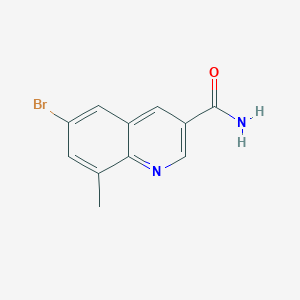
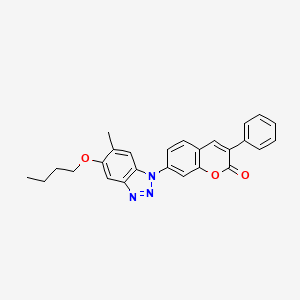
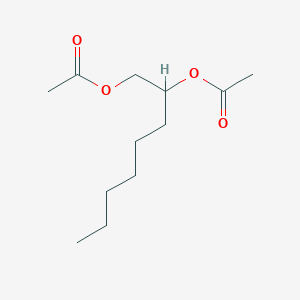



![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
